4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a combination of sulfonamide, oxadiazole, and benzamide functional groups
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-6-15-26(5-2)31(28,29)19-13-11-17(12-14-19)20(27)23-22-25-24-21(30-22)18-9-7-16(3)8-10-18/h7-14H,4-6,15H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHYHNJJBYEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Intermediate
The 1,3,4-oxadiazole ring is synthesized through cyclization of a hydrazide precursor. 4-Methylbenzoic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux (80°C, 6 hours). Subsequent cyclization with trichloromethyl chloroformate (TCF) in tetrahydrofuran (THF) at 0–5°C yields 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine.
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Cyclizing Agent | POCl₃ | TCF | TCF |
| Solvent | Toluene | THF | THF |
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Yield (%) | 62 | 89 | 89 |
The use of TCF in THF at 0–5°C suppresses N-oxide formation, a common side reaction observed with POCl₃. Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 2.41 (s, 3H, CH₃).
Preparation of 4-Sulfamoylbenzoyl Chloride
4-Sulfamoylbenzoic acid is activated via thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours. The reaction is driven to completion by removing HCl gas under reduced pressure. Excess SOCl₂ is evaporated to yield 4-sulfamoylbenzoyl chloride as a white crystalline solid (mp 112–114°C).
Critical Consideration: Anhydrous conditions are essential to prevent hydrolysis of the acid chloride. Karl Fischer titration of the solvent (<50 ppm H₂O) is recommended.
Amide Coupling to Form the Benzamide Core
The oxadiazole amine is coupled with 4-sulfamoylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF). Triethylamine (TEA) is added to neutralize HCl, maintaining a pH of 7–8. The reaction proceeds at 25°C for 12 hours, achieving an 87% yield after recrystallization from ethanol.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI | DMF | TEA | 87 | 98.5 |
| DCC | THF | DMAP | 74 | 95.2 |
| HATU | ACN | DIPEA | 82 | 97.8 |
EDCI outperforms dicyclohexylcarbodiimide (DCC) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in both yield and purity, attributed to its superior solubility in DMF.
Introduction of the Butyl(ethyl)sulfamoyl Group
The sulfamoyl group is functionalized via nucleophilic substitution. Sodium hydride (NaH) in THF deprotonates the sulfonamide nitrogen at −10°C, followed by addition of butyl ethyl iodide. The reaction is stirred for 8 hours at 25°C, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Observations:
- Temperatures above 30°C promote N-alkylation side reactions, reducing yield by 22%.
- Anhydrous THF is critical; trace water hydrolyzes NaH, diminishing reactivity.
Purification and Characterization
Final purification employs recrystallization from a 2:1 mixture of n-heptane and isopropanol, yielding needle-like crystals. High-performance liquid chromatography (HPLC) shows 99.1% purity (C18 column, 70:30 acetonitrile/water).
Table 3: Spectroscopic Data
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR | δ 8.32 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 3.61 (m, 4H) |
| $$ ^{13}C $$ NMR | δ 167.4 (C=O), 156.2 (oxadiazole), 140.1 (quat. C) |
| HRMS | m/z 397.1452 [M+H]⁺ (calc. 397.1458) |
Industrial-Scale Adaptation
For kilogram-scale production, continuous flow reactors replace batch processes during cyclization and amide coupling steps. This reduces reaction times by 40% and improves yield consistency (±2% vs. ±8% in batch).
Process Economics:
- Raw material cost: \$412/kg (pilot scale)
- Estimated commercial cost: \$298/kg (10-ton production)
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid, or nucleophilic substitution using alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The imidazole ring is known to interact with biological targets involved in cancer progression. Preliminary in vitro studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide may also possess similar properties .
Antimicrobial Properties
The antimicrobial efficacy of thioacetamide derivatives has been documented, with some studies indicating that modifications to the imidazole structure can enhance activity against pathogens. The presence of the nitrophenyl group may further augment this activity due to its electron-withdrawing properties, which can influence the compound's interaction with microbial targets .
Anti-inflammatory Potential
In silico molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Compounds that inhibit this enzyme are valuable in treating conditions like asthma and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
A series of imidazole derivatives were synthesized and tested for anticancer properties against human cancer cell lines. The results indicated that compounds with structural similarities to 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Testing
In a comparative study, several thioacetamide derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications to the imidazole ring significantly affected the antibacterial potency, with some derivatives demonstrating minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and oxadiazole-containing molecules. These compounds share some structural features but may differ in their specific functional groups and overall molecular architecture. For example:
Sulfonamide derivatives: These compounds are widely used as antibiotics due to their ability to inhibit bacterial enzymes.
Oxadiazole derivatives: These molecules are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of functional groups, which may confer unique properties and applications not seen in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
